Gabazine Ethyl Ester

Beschreibung

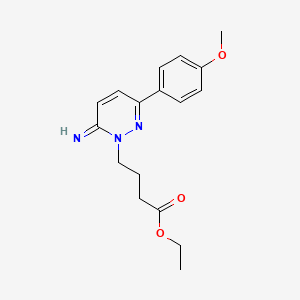

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-3-23-17(21)5-4-12-20-16(18)11-10-15(19-20)13-6-8-14(22-2)9-7-13/h6-11,18H,3-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMMLRVUEGGDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=N)C=CC(=N1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675621 | |

| Record name | Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763886-63-1 | |

| Record name | Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Gabazine (SR-95531) in Neuroscience Research: A Technical Guide to Dissecting GABAergic Inhibition

Abstract

Gabazine, also known as SR-95531, is an indispensable tool in neuroscience for the selective and competitive antagonism of the γ-aminobutyric acid type A (GABA_A) receptor.[1][2][3] By potently blocking the primary channel of fast-synaptic inhibition in the central nervous system, Gabazine provides researchers with a precise method to dissect the functional roles of GABAergic circuits. This technical guide offers an in-depth exploration of Gabazine's pharmacology, its mechanism of action, and its core applications in modern neuroscience. We provide field-proven insights into experimental design, present detailed protocols for its use in electrophysiology, and discuss its utility in studying synaptic transmission, plasticity, and network excitability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage Gabazine for the rigorous investigation of neural circuits.

The Foundational Role of GABAergic Inhibition

In the mammalian central nervous system (CNS), the delicate balance between excitation and inhibition is paramount for proper neural computation, information processing, and network stability. The primary mediator of fast inhibitory neurotransmission is γ-aminobutyric acid (GABA).[4] When released from a presynaptic terminal, GABA binds to postsynaptic receptors, leading to an influx of chloride ions (Cl⁻) that hyperpolarizes the neuron, moving its membrane potential further from the threshold required to fire an action potential.[5]

The GABA_A Receptor: The Principal Target

The GABA_A receptor is a ligand-gated ion channel and the principal target of GABA in mediating rapid inhibition.[6] This heteropentameric protein complex forms a central pore permeable to chloride ions.[5] The binding of GABA to its recognition site on the receptor induces a conformational change that opens this channel.[1][7] The resulting Cl⁻ influx is the basis of the inhibitory postsynaptic current (IPSC), a fundamental element of synaptic communication.

Phasic vs. Tonic Inhibition: Two Modes of Control

GABAergic inhibition is not monolithic; it operates in two distinct modes:

-

Phasic Inhibition: Mediated by synaptic GABA_A receptors that are transiently activated by high concentrations of GABA released into the synaptic cleft. This results in brief, millisecond-scale IPSCs that shape the precise timing of neuronal firing.[5]

-

Tonic Inhibition: Mediated by extrasynaptic GABA_A receptors, which have a higher affinity for GABA and are persistently activated by low, ambient concentrations of the neurotransmitter in the extracellular space. This generates a persistent inhibitory current that regulates the overall excitability of a neuron.[1][5][7]

This distinction is critically important, as Gabazine's primary utility lies in its potent and selective blockade of phasic inhibition, a property that researchers can exploit for specific experimental aims.[1][7][8]

Pharmacology and Mechanism of Action of Gabazine (SR-95531)

Gabazine (IUPAC Name: 2-(3-carboxypropyl)-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-iminium bromide) is a highly selective and potent antagonist for GABA_A receptors.[1]

Mechanism of Antagonism

Gabazine exerts its effect through a dual mechanism at the GABA_A receptor:

-

Competitive Antagonism: It binds directly to the GABA recognition site on the receptor-channel complex, physically competing with GABA and preventing its binding.[2][3][9]

-

Allosteric Inhibition: Beyond simple competition, Gabazine acts as an allosteric inhibitor of channel opening.[1][6][10] This means that even when bound, it stabilizes the receptor in a closed or non-conducting state, preventing the chloride ion flux that underlies inhibition.[1][7]

The net effect is a powerful and specific reduction in GABA-mediated synaptic inhibition.[1]

Comparative Pharmacology

In the toolkit of GABA_A receptor antagonists, Gabazine is often compared with bicuculline. While both are competitive antagonists, key differences make Gabazine a preferred tool for many applications.

| Feature | Gabazine (SR-95531) | Bicuculline | Picrotoxin |

| Mechanism | Competitive antagonist at GABA site; allosteric inhibitor of channel opening.[1][6][11] | Competitive antagonist at GABA site; negative allosteric modulator.[11][12] | Non-competitive channel blocker (acts within the pore).[13] |

| Potency | More potent than bicuculline for blocking GABA-evoked currents (IC₅₀ ~0.2 µM).[6][9] | Less potent than Gabazine. | Potent, but non-competitive mechanism can be harder to interpret. |

| Selectivity | Highly selective for GABA_A receptors. Does not block pentobarbitone-induced currents.[14] | Can have off-target effects on Ca²⁺-activated K⁺ channels. | Acts on both GABA_A and glycine receptors. |

| Key Use Case | Clean and potent blockade of synaptic (phasic) GABA_A currents. | General blockade of GABA_A receptors. | When a non-competitive, use-dependent block is desired. |

Core Applications in Neuroscience Research

The primary utility of Gabazine is to pharmacologically remove fast inhibitory transmission, thereby allowing researchers to probe the function of neurons and circuits in its absence.

Isolating and Studying Excitatory Synaptic Transmission

Causality: In most CNS circuits, excitatory (glutamatergic) and inhibitory (GABAergic) inputs are co-activated. To accurately measure excitatory postsynaptic currents (EPSCs) without the confounding influence of overlapping IPSCs, the inhibitory component must be silenced. Gabazine is the tool of choice for this purpose.[12][15]

Self-Validating System: A successful experiment is validated by observing the complete disappearance of outward IPSCs (when holding the neuron's voltage above the Cl⁻ reversal potential) while leaving inward EPSCs intact.

Protocol 1: Whole-Cell Patch-Clamp Recording of Isolated EPSCs

-

Preparation: Prepare artificial cerebrospinal fluid (aCSF) and an appropriate internal solution for patch-clamp recording.[16]

-

Slice/Culture Placement: Place the brain slice or neuronal culture in the recording chamber and perfuse with oxygenated aCSF (e.g., 1.5-2 mL/min).[16]

-

Obtain Recording: Establish a stable whole-cell patch-clamp configuration on a target neuron. Set the amplifier to voltage-clamp mode, holding the membrane potential at -70 mV to record EPSCs and at 0 mV to observe IPSCs.[16][17]

-

Baseline Recording: Record spontaneous or evoked synaptic activity for 5-10 minutes to establish a stable baseline. At this stage, you will observe both inward EPSCs and outward IPSCs.[15]

-

Gabazine Application: Switch the perfusion to aCSF containing Gabazine at a working concentration (e.g., 10-20 µM).[3] This concentration is typically sufficient to fully block GABA_A receptors.

-

Record Isolated EPSCs: After 5-10 minutes of perfusion with Gabazine, the outward IPSCs should be completely abolished.[15][18] Any remaining synaptic currents are purely glutamatergic EPSCs. This allows for their uncontaminated characterization.

-

Washout (Optional but Recommended): Perfuse with normal aCSF for 15-20 minutes to wash out the drug. A successful washout, indicated by the return of IPSCs, confirms the pharmacological effect was specific and reversible.[19]

Probing the Mechanisms of Synaptic Plasticity

Causality: Synaptic plasticity, the cellular basis of learning and memory, depends on the intricate interplay between excitation and inhibition. GABAergic inhibition can act as a gate, controlling whether synaptic activity leads to long-term potentiation (LTP) or long-term depression (LTD). By removing this gate with Gabazine, researchers can investigate the fundamental rules of excitatory plasticity or explore how inhibitory circuits themselves adapt.[20][21] For example, blocking GABA_A receptors can facilitate the induction of LTP at certain synapses.[22]

Modeling and Investigating Epilepsy

Causality: Epilepsy is often characterized by a pathological shift in the excitation/inhibition balance toward hyperexcitability.[4][23] A loss of functional inhibition is a key mechanism in seizure generation. Therefore, Gabazine is widely used in in vitro models to pharmacologically mimic this condition.

Self-Validating System: The application of Gabazine to a healthy brain slice can transform normal, coordinated network activity (like hippocampal sharp wave-ripples) into prolonged, seizure-like epileptiform discharges.[24] This provides a controlled and reproducible model to study the mechanisms of seizure initiation and propagation.

Experimental Example: In hippocampal slice preparations, bath application of Gabazine (e.g., 10 µM) leads to a transition from physiological sharp wave-ripple complexes into recurrent epileptiform discharges, characterized by a dramatic increase in burst amplitude, duration, and the frequency of associated high-frequency oscillations.[24] This demonstrates that functional GABA_A receptor-mediated inhibition is critical for terminating network bursts and preventing runaway excitation.

Experimental Design and Best Practices

Concentration Selection

The choice of Gabazine concentration is critical and depends entirely on the experimental question.

| Concentration Range | Application | Rationale & Key Insight |

| 200 - 500 nM | Selective blockade of phasic inhibition. | At these low concentrations, Gabazine can block synaptic GABA_A receptors while leaving most high-affinity extrasynaptic receptors mediating tonic inhibition unaffected.[8] |

| 2 - 20 µM | Complete blockade of GABA_A-mediated currents. | This is the standard range for isolating excitatory currents or inducing epileptiform activity. Concentrations of 10 µM are often sufficient to completely block sIPSCs.[18][19] |

| > 50 µM | Use with caution. | High concentrations may lead to off-target effects or incomplete washout. At very high concentrations, some studies report weak partial agonist activity at certain receptor subtypes.[13] |

Essential Controls

-

Baseline Recording: Always establish a stable baseline before drug application to serve as the primary control.

-

Vehicle Control: In multi-hour experiments or when using a solvent like DMSO for other drugs, perform control experiments with the vehicle alone to ensure it has no effect.

-

Washout: Demonstrating reversibility of the effect is a crucial control that validates the specificity of the pharmacological manipulation.

Solution Preparation

Gabazine (SR-95531) is typically supplied as a hydrobromide salt, which is a crystalline solid.[14]

-

Stock Solution: It is readily soluble in water.[2] A common practice is to prepare a concentrated stock solution (e.g., 10 mM) in deionized water or a buffer like PBS. Some suppliers offer pre-weighed vials that yield a 10 mM stock upon addition of 1 mL of water.[3]

-

Storage: Aliquot the stock solution into smaller volumes and store frozen at -20°C to prevent degradation from repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock solution into the aCSF to achieve the final desired concentration.

Conclusion

Gabazine is more than a simple channel blocker; it is a precision tool that allows neuroscientists to pharmacologically silence the dominant form of fast inhibition in the brain. Its potency, selectivity, and well-characterized mechanism of action make it an authoritative standard for isolating excitatory neurotransmission, investigating the rules of synaptic plasticity, and modeling the network hyperexcitability that underlies epilepsy. By understanding its properties and adhering to rigorous experimental design, researchers can continue to leverage Gabazine to uncover the complex interplay of excitation and inhibition that governs brain function.

References

-

Behrens, C. J., van den Boom, L. P., & Heinemann, U. (2007). Effects of the GABA(A) receptor antagonists bicuculline and gabazine on stimulus-induced sharp wave-ripple complexes in adult rat hippocampus in vitro. The European Journal of Neuroscience, 25(7), 2170–2181.

-

Ueno, S., Bracamontes, J., Zorumski, C., Weiss, D. S., & Steinbach, J. H. (1997). Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor. Journal of Neuroscience, 17(2), 625–634.

-

Wotring, V. E., Chang, Y., & Weiss, D. S. (1999). The mechanism of SR95531 inhibition at GABAA receptors examined in human α1β1 and α1β1γ2S receptors. Neuroscience Letters, 275(1), 21-24.

-

Heaulme, M., Chambon, J. P., Leyris, R., Wermuth, C. G., & Biziere, K. (1987). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain Research, 414(2), 293-301.

-

Cayman Chemical. (n.d.). SR 95531 (hydrobromide) (Gabazine). Product Information.

-

Hello Bio. (n.d.). SR 95531 hydrobromide (Gabazine). Product Information.

-

MedchemExpress. (n.d.). Gabazine (SR95531). Product Information.

-

Abcam. (n.d.). SR95531 (Gabazine), GABAA antagonist. Product Information.

-

Wikipedia. (n.d.). Gabazine.

-

Chen, L., et al. (2010). Characterization of spontaneous inhibitory postsynaptic currents in cultured rat retinal amacrine cells. Neuroscience Letters, 469(2), 249-253.

-

Wlodarczyk, A. I., et al. (2013). GABA-independent GABAA receptor openings maintain tonic currents. Journal of Neuroscience, 33(9), 3905-3914.

-

Palma, E., et al. (2007). GABAA-current rundown of temporal lobe epilepsy is associated with repetitive activation of GABAA “phasic” receptors. Proceedings of the National Academy of Sciences, 104(52), 20944–20948.

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol.

-

Petrini, E. M., et al. (2014). The Yin and Yang of GABAergic and Glutamatergic Synaptic Plasticity: Opposites in Balance by Crosstalking Mechanisms. Frontiers in Cellular Neuroscience, 8, 293.

-

Ruiz, A., et al. (2010). Presynaptic GABAA receptors enhance transmission and LTP induction at hippocampal mossy fiber synapses. Nature Neuroscience, 13(12), 1550–1558.

-

Treiman, D. M. (2001). GABAergic mechanisms in epilepsy. Epilepsia, 42(s3), 8-12.

-

Maffei, A., & Fontanini, A. (2014). GABAergic synapses: their plasticity and role in sensory cortex. Frontiers in Synaptic Neuroscience, 6, 9.

-

Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224–40231.

-

Baccei, M. L., & Fitzgerald, M. (2004). Functional GABAA-Receptor–Mediated Inhibition in the Neonatal Dorsal Horn. Journal of Neurophysiology, 92(5), 2733-2741.

-

Booker, S. A., et al. (2022). GABAB receptors negatively modulate excitatory plasticity at the mossy fiber synapse onto parvalbumin-expressing basket and axo-axonic cells in the dentate gyrus. Frontiers in Molecular Neuroscience, 15, 969408.

Sources

- 1. Gabazine - Wikipedia [en.wikipedia.org]

- 2. SR95531 (Gabazine), GABAA antagonist (CAS 104104-50-9) | Abcam [abcam.com]

- 3. SR 95531 hydrobromide (Gabazine) | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 4. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gabazine [chemeurope.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 13. GABA-Independent GABAA Receptor Openings Maintain Tonic Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 18. Characterization of spontaneous inhibitory postsynaptic currents in cultured rat retinal amacrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. The Yin and Yang of GABAergic and Glutamatergic Synaptic Plasticity: Opposites in Balance by Crosstalking Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | GABAergic synapses: their plasticity and role in sensory cortex [frontiersin.org]

- 22. Presynaptic GABAA receptors enhance transmission and LTP induction at hippocampal mossy fiber synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Effects of the GABA(A) receptor antagonists bicuculline and gabazine on stimulus-induced sharp wave-ripple complexes in adult rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Gabazine (SR-95531): A Technical Guide for the Selective Antagonism of GABA-A Receptors

<

Abstract

This guide provides an in-depth technical overview of Gabazine (SR-95531), a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. We will explore its mechanism of action, key pharmacological properties, and its critical role as a tool in neuroscience research. This document will further detail field-proven protocols for in vitro electrophysiology, discuss comparative pharmacology with other antagonists, and provide insights into data interpretation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance required to effectively utilize Gabazine in their experimental paradigms.

Introduction: The Central Role of GABAergic Inhibition

The GABA-A receptor is a ligand-gated ion channel that plays a pivotal role in mediating fast synaptic inhibition throughout the central nervous system (CNS).[1][2] Upon binding its endogenous ligand, GABA, the receptor's integral chloride (Cl⁻) channel opens, leading to an influx of Cl⁻ ions.[2] This influx typically hyperpolarizes the neuron, decreasing its excitability and reducing the probability of firing an action potential.[2] This inhibitory signaling is fundamental for maintaining the delicate balance of neural circuits, and its dysregulation is implicated in numerous neurological and psychiatric disorders.

To dissect the contribution of GABA-A receptor-mediated inhibition from other synaptic inputs (e.g., glutamatergic excitation), highly selective pharmacological tools are indispensable. Gabazine has emerged as a gold-standard antagonist for this purpose due to its high potency and competitive mechanism of action at the GABA binding site.[3][4][5]

Gabazine (SR-95531): A Pharmacological Profile

Gabazine, also known by its systematic name 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl] butanoic acid hydrobromide, is a pyridazine derivative that acts as a selective and competitive antagonist of GABA-A receptors.[4][5][6]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈BrN₃O₃ | [6][7] |

| Molecular Weight | 368.23 g/mol | [7][8] |

| Appearance | White to off-white solid | [3] |

| Solubility | Water (up to 100 mg/mL or ~271 mM), DMSO (≥75 mg/mL or ~204 mM) | [3][4][7] |

| Storage | Store at 4°C, desiccated. Stock solutions can be stored at -20°C for up to a year or -80°C for up to two years. | [3][8] |

Causality Behind Choice of Solvent: The high water solubility of Gabazine is a significant experimental advantage, allowing for direct dissolution in physiological buffers without the need for organic solvents like DMSO, which can have off-target effects at higher concentrations. For high-concentration stock solutions, DMSO is a viable option, but final working concentrations in aqueous media should keep the DMSO percentage minimal (typically <0.1%).[3]

Mechanism of Action: Competitive and Allosteric Inhibition

Gabazine exerts its primary effect by acting as a competitive antagonist at the GABA binding site on the GABA-A receptor.[4][5][8] This site is located at the interface between the β and α subunits of the pentameric receptor complex.[9][10]

By binding to this orthosteric site, Gabazine physically occludes GABA from binding and activating the receptor, thereby preventing the opening of the chloride channel and inhibiting GABA-mediated synaptic inhibition.[4][11][12]

Beyond its competitive action, studies have revealed a more complex mechanism. Gabazine also functions as an allosteric inhibitor of channel opening.[6][8][11][13][14][15] This means that even when the channel is gated open by other agents, such as anesthetic steroids (e.g., alphaxalone) or barbiturates (e.g., pentobarbital), Gabazine can still reduce the current by promoting a closed or non-conducting state of the receptor.[13][14][15][16] This dual mechanism underscores its robust inhibitory profile.

Binding Affinity and Potency

The potency of Gabazine is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC₅₀). These values highlight its high affinity for the GABA-A receptor.

| Parameter | Value | Conditions | Source |

| Ki | 150 nM | Displacement of [³H]-GABA from rat brain membranes | [4][5][8] |

| IC₅₀ | ~0.2 µM (200 nM) | For blocking currents elicited by 3 µM GABA | [3][7][13] |

| IC₅₀ | 440 nM | General GABA-A receptor antagonism |

These values confirm that Gabazine is a highly potent antagonist, effective at nanomolar to low-micromolar concentrations.

Caption: Competitive antagonism at the GABA-A receptor by Gabazine.

Experimental Applications & Protocols

The primary utility of Gabazine in research is to pharmacologically isolate and study neuronal circuits by blocking fast inhibitory neurotransmission. This is crucial for investigating excitatory phenomena, such as those mediated by NMDA or AMPA receptors, without the confounding influence of GABAergic inhibition.[8][17]

In Vitro Electrophysiology: A Validated Protocol

Whole-cell patch-clamp recording is a common application for Gabazine. This protocol outlines its use to block inhibitory postsynaptic currents (IPSCs).

Objective: To isolate and record excitatory postsynaptic currents (EPSCs) by blocking GABA-A receptor-mediated IPSCs.

Materials:

-

Gabazine (SR-95531) hydrobromide

-

Artificial cerebrospinal fluid (aCSF)

-

Recording electrodes and internal solution

-

Target tissue (e.g., brain slice)

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of Gabazine (e.g., 10-25 mM) in sterile, deionized water.[4][18] Sonication may be required to fully dissolve the compound.[3][7]

-

Self-Validating Step: Ensure the solution is clear and free of precipitates. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.[18]

-

-

Working Solution Preparation:

-

On the day of the experiment, dilute the stock solution into the aCSF to a final working concentration. A typical effective range is 5-20 µM.[8][18][19]

-

Causality: A concentration of 10 µM is often sufficient to completely block synaptic (phasic) GABA-A currents.[19] Higher concentrations may be used but increase the risk of off-target effects.

-

-

Baseline Recording:

-

Establish a stable whole-cell recording from a neuron of interest.

-

Record baseline synaptic activity, which will contain a mixture of EPSCs and IPSCs.

-

-

Application of Gabazine:

-

Perfuse the brain slice with the Gabazine-containing aCSF.

-

Monitor the synaptic currents. The outward IPSCs (when holding the neuron at 0 mV) or inward Cl⁻ currents (with a low Cl⁻ internal solution and holding at -70 mV) should gradually disappear.

-

Self-Validating Step: The complete blockade of spontaneous and evoked IPSCs confirms the efficacy of Gabazine at the applied concentration.[18]

-

-

Recording of Isolated EPSCs:

-

With GABA-A receptors blocked, the remaining synaptic currents are primarily mediated by glutamate receptors. These can now be studied in isolation.

-

-

Washout (Optional but Recommended):

-

Perfuse the slice with normal aCSF to wash out the Gabazine.

-

A partial or full recovery of IPSCs demonstrates the reversibility of the antagonism and confirms the effect was not due to cell death or rundown.

-

Caption: Experimental workflow for isolating EPSCs using Gabazine.

Comparative Analysis: Gabazine vs. Bicuculline

Bicuculline is another widely used competitive GABA-A receptor antagonist. While both are effective, they possess key differences that can influence experimental outcomes.

| Feature | Gabazine (SR-95531) | Bicuculline | Rationale for Choice |

| Potency | More potent (IC₅₀ ≈ 0.2 µM)[3][13] | Less potent | Gabazine is effective at lower concentrations, reducing potential off-target risks. |

| Specificity | Highly selective for GABA-A receptors.[5] Low affinity for glycine receptors.[4] | Known to block Ca²⁺-activated K⁺ channels, a significant off-target effect.[20] | For experiments where potassium channel activity is relevant, Gabazine is the superior choice to avoid confounding effects.[20] |

| Action on Tonic Inhibition | Relatively insensitive to blocking tonic (extrasynaptic) GABA currents.[6][11] | Can block both phasic and tonic inhibition. | The choice depends on whether the goal is to block only synaptic (phasic) inhibition (use Gabazine) or all GABA-A activity. |

| Solubility | Highly water-soluble.[4][8] | Requires DMSO or acidic solutions for dissolution. | Gabazine's water solubility simplifies preparation and avoids vehicle-related artifacts. |

Field-Proven Insight: For most applications, particularly in studying synaptic plasticity or network oscillations where subtle changes in neuronal excitability are critical, Gabazine is preferred over bicuculline due to its higher specificity and lack of effect on potassium channels.[20]

Technical Considerations and Off-Target Effects

While highly selective, no pharmacological agent is perfect. Researchers should be aware of the following:

-

Glycine Receptors: At high concentrations, Gabazine can exhibit low-affinity antagonism at glycine receptors.[4][21] If glycinergic transmission is active in the system under study, it is crucial to use the lowest effective concentration of Gabazine to maintain selectivity.

-

Tonic Inhibition: Gabazine is less effective at blocking extrasynaptic GABA-A receptors that mediate tonic inhibition.[6][11][22] If the experimental goal is to block all GABA-A receptor activity, co-application with another antagonist like picrotoxin (a non-competitive channel blocker) may be necessary.[22]

-

Convulsant Activity: As a GABA-A antagonist, Gabazine is a potent convulsant in vivo and has no clinical applications in humans.[4][6][11] Appropriate handling and ethical considerations for animal studies are mandatory.

Conclusion

Gabazine (SR-95531) is a powerful and selective research tool that has been instrumental in advancing our understanding of neuroscience. Its high potency, competitive mechanism, and superior selectivity compared to older antagonists like bicuculline make it the preferred choice for the pharmacological blockade of fast GABA-A receptor-mediated synaptic inhibition. By following validated protocols and being mindful of its specific pharmacological profile, researchers can confidently employ Gabazine to dissect complex neural circuitry and elucidate the fundamental roles of excitatory and inhibitory signaling in the brain.

References

-

Ueno, S., Bracamontes, J., Zorumski, C., Weiss, D. S., & Steinbach, J. H. (1997). Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor. Journal of Neuroscience, 17(2), 625–634. [Link]

-

Behrens, C. J., van den Boom, L. P., & Heinemann, U. (2007). Effects of the GABA(A) receptor antagonists bicuculline and gabazine on stimulus-induced sharp wave-ripple complexes in adult rat hippocampus in vitro. European Journal of Neuroscience, 25(7), 2170–2181. [Link]

-

Wikipedia. (n.d.). Gabazine. Wikipedia. [Link]

-

chemeurope.com. (n.d.). Gabazine. chemeurope.com. [Link]

-

Johnston, G. A. R. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British Journal of Pharmacology, 169(2), 328–336. [Link]

-

Mody, I. (2001). Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons. Journal of Neurophysiology, 86(5), 2543–2555. [Link]

-

Wlodarczyk, A. I., et al. (2013). GABA-Independent GABAA Receptor Openings Maintain Tonic Currents. Journal of Neuroscience, 33(9), 3905–3914. [Link]

-

Jones, M. V., Sahara, Y., Dzubay, J. A., & Westbrook, G. L. (1998). Defining the properties of sustainable feedback inhibition in the dentate gyrus. Journal of Neuroscience, 18(21), 8590–8604. [Link]

-

Kuver, A., & Schousboe, A. (2014). Differential effects of iontophoretic in vivo application of the GABA(A)-antagonists bicuculline and gabazine in sensory cortex. Neuroscience, 269, 180–191. [Link]

-

Sieghart, W. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience, 8, 79. [Link]

-

Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224–40231. [Link]

-

Miller, P. S., & Aricescu, A. R. (2014). Crystal structure of a human GABAA receptor. Nature, 512(7514), 270–275. [Link]

-

Al-Hallaq, R. A., Jarrouf, K., & Pearlstein, R. (2007). New insights into the GABAA receptor structure and orthosteric ligand binding: Receptor modeling guided by experimental data. Journal of Molecular Graphics and Modelling, 26(2), 482–495. [Link]

-

U.S. National Library of Medicine. (n.d.). GABAA receptors: structure, function, pharmacology, and related disorders. National Center for Biotechnology Information. [Link]

-

Moldavan, M., et al. (2015). Diurnal properties of tonic and synaptic GABAA receptor-mediated currents in suprachiasmatic nucleus neurons. Journal of Neurophysiology, 114(4), 2243–2254. [Link]

-

Patsnap. (2024, June 21). What are GABAA receptor antagonists and how do they work?. Patsnap Synapse. [Link]

-

Beato, M., Groot-Kormelink, P. J., Colquhoun, D., & Sivilotti, L. G. (2007). The kinetics of inhibition of rat recombinant heteromeric α1β glycine receptors by the low-affinity antagonist SR-95531. The Journal of Physiology, 580(Pt 1), 171–189. [Link]

-

Wikipedia. (n.d.). GABAA receptor. Wikipedia. [Link]

-

ResearchGate. (n.d.). Bicuculline and gabazine block responses to GABA, pentobarbital, and alphaxalone. ResearchGate. [Link]

-

StatPearls. (2023, July 30). GABA Inhibitors. NCBI Bookshelf. [Link]

-

ResearchGate. (2025, August 9). Synthesis and Evaluation of Highly Potent GABAA Receptor Antagonists Based on Gabazine (SR-95531). ResearchGate. [Link]

-

PubMed. (n.d.). Structural insights into the interaction between gabazine (SR-95531) and Laodelphax striatellus GABA receptors. PubMed Central. [Link]

-

PubMed. (n.d.). GABAA receptor stimulation blocks NMDA-induced bursting of dopaminergic neurons in vitro by decreasing input resistance. PubMed. [Link]

-

eLife. (2014, April 24). Midbrain dopamine neurons sustain inhibitory transmission using plasma membrane uptake of GABA, not synthesis. eLife. [Link]

-

PubMed Central. (n.d.). NMDA Receptor Activation Potentiates Inhibitory Transmission through GABA Receptor-Associated Protein-Dependent Exocytosis of GABAA Receptors. PubMed Central. [Link]

Sources

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SR 95531 hydrobromide (Gabazine) | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 5. SR 95531 hydrobromide | GABAA Receptors | Tocris Bioscience [tocris.com]

- 6. Gabazine [chemeurope.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. SR95531 (Gabazine), GABAA antagonist (CAS 104104-50-9) | Abcam [abcam.com]

- 9. Pharmacology of structural changes at the GABAA receptor transmitter binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New insights into the GABAA receptor structure and orthosteric ligand binding: Receptor modeling guided by experimental data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gabazine - Wikipedia [en.wikipedia.org]

- 12. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. jneurosci.org [jneurosci.org]

- 17. Midbrain dopamine neurons sustain inhibitory transmission using plasma membrane uptake of GABA, not synthesis | eLife [elifesciences.org]

- 18. hellobio.com [hellobio.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Differential effects of iontophoretic in vivo application of the GABA(A)-antagonists bicuculline and gabazine in sensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The kinetics of inhibition of rat recombinant heteromeric α1β glycine receptors by the low-affinity antagonist SR-95531 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GABA-Independent GABAA Receptor Openings Maintain Tonic Currents - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Key GABAergic Tool: A Technical Guide to the Discovery and History of SR-95531 (Gabazine)

This guide provides a comprehensive technical overview of the discovery, history, and foundational experimental applications of SR-95531, more commonly known as Gabazine. Developed for researchers, scientists, and professionals in drug development, this document delves into the scientific context of its creation, its detailed pharmacological profile, and the key methodologies used to establish it as an indispensable tool in neuroscience.

The Scientific Imperative: Seeking a More Precise Antagonist for the GABA-A Receptor

The story of SR-95531 begins with the intricate neuropharmacology of the γ-aminobutyric acid (GABA) system, the primary inhibitory network in the mammalian central nervous system. The fast-acting inhibitory effects of GABA are primarily mediated by the GABA-A receptor, a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduced likelihood of firing an action potential.

By the early 1980s, the scientific community had the alkaloid bicuculline as the principal competitive antagonist for the GABA-A receptor. While instrumental in early research, bicuculline presented limitations, including non-specific effects and a complex mechanism of action. This created a clear need for a more selective, potent, and reliable competitive antagonist to dissect the nuances of GABA-A receptor function and its role in both normal and pathological brain states.

The Genesis of SR-95531: A Contribution from Industrial Research

The development of SR-95531 emerged from the drug discovery programs of Sanofi Recherche in France. A team of scientists, including J.P. Chambon and K. Biziere, sought to synthesize novel pyridazinyl-GABA derivatives with the aim of creating a superior GABA-A receptor antagonist. This research culminated in the synthesis of SR-95531, a compound that would prove to be a significant advancement in the field.

The first detailed biochemical characterization of SR-95531 was published in 1987 by Heaulme et al. in the Journal of Neurochemistry[1]. This seminal paper laid the groundwork for its widespread adoption by the neuroscience community.

Unraveling the Mechanism of Action and Pharmacological Profile

SR-95531 is a selective and competitive antagonist of the GABA-A receptor[2][3][4]. It exerts its effect by binding to the GABA recognition site on the receptor complex, thereby preventing the binding of the endogenous agonist, GABA. This competitive inhibition blocks the conformational change required for channel opening and subsequent chloride ion influx.

One of the key advantages of SR-95531 over bicuculline is its more selective antagonism of GABA-induced chloride currents with minimal action on currents induced by pentobarbitone, a barbiturate that also modulates the GABA-A receptor[2]. This specificity allows for a cleaner dissection of GABAergic signaling pathways.

Quantitative Pharmacological Data

The affinity and potency of SR-95531 have been extensively characterized. Below is a summary of its key pharmacological parameters:

| Parameter | Value | Species/Tissue | Reference |

| Ki (for displacement of [3H]-GABA) | 150 nM | Rat brain membranes | [2][3] |

| IC50 (inhibition of GABA-induced currents) | ~200 nM | Not specified | [2][4] |

| KD (from [3H]SR 95531 binding) | High-affinity site: 6.34 nMLow-affinity site: 32 nM | Rat brain membranes | [1] |

Foundational Experimental Protocols

The establishment of SR-95531 as a cornerstone of GABAergic research was dependent on robust experimental methodologies. The following sections detail the core protocols used in its initial characterization.

Radioligand Binding Assays with [3H]SR 95531

Radioligand binding assays were crucial in determining the affinity and density of SR-95531 binding sites in the brain. The study by Heaulme et al. (1987) provides a detailed protocol for the characterization of [3H]SR 95531 binding[1].

Objective: To determine the kinetic and equilibrium binding properties of [3H]SR 95531 to GABA-A receptors in rat brain membranes.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat brains in a suitable buffer (e.g., sucrose solution).

-

Perform differential centrifugation to isolate the crude synaptosomal (P2) fraction.

-

Wash the membranes repeatedly to remove endogenous GABA and other interfering substances. The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

Incubate the prepared brain membranes with varying concentrations of [3H]SR 95531.

-

Incubation Conditions: The original study found optimal binding at 4°C for 30 minutes in a buffer with a neutral pH[1].

-

Determination of Non-Specific Binding: In a parallel set of tubes, add a high concentration of unlabeled GABA (e.g., 1 mM) to saturate the specific binding sites.

-

Termination of Assay: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform Scatchard analysis on saturation binding data to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax)[1].

-

Diagram of Radioligand Binding Assay Workflow:

Caption: Workflow for a [3H]SR 95531 radioligand binding assay.

Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology is the gold standard for studying the effects of drugs on ion channel function. SR-95531 is widely used in this technique to block GABA-A receptor-mediated currents and isolate other synaptic currents.

Objective: To pharmacologically isolate and verify GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in neurons.

Step-by-Step Methodology:

-

Slice Preparation:

-

Acutely prepare brain slices (e.g., from the hippocampus or cortex) from a rodent.

-

Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.

-

-

Patch-Clamp Recording:

-

Identify a neuron for recording under a microscope.

-

Using a glass micropipette filled with an appropriate internal solution, form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron's membrane potential at a desired voltage (e.g., -70 mV for recording excitatory currents or 0 mV for inhibitory currents).

-

-

Recording of Synaptic Currents:

-

Record spontaneous or evoked synaptic currents.

-

To evoke IPSCs, use a stimulating electrode placed near the recorded neuron.

-

-

Application of SR-95531:

-

After obtaining a stable baseline recording of synaptic activity, perfuse the brain slice with aCSF containing SR-95531 (typically in the range of 10-20 µM).

-

Observe the effect on the recorded currents. A complete block of IPSCs confirms their mediation by GABA-A receptors.

-

Diagram of a Typical Patch-Clamp Experiment Using SR-95531:

Caption: Workflow for a whole-cell patch-clamp experiment with SR-95531.

Conclusion: The Enduring Legacy of SR-95531

The discovery and thorough characterization of SR-95531 marked a significant milestone in neuroscience research. Its superior selectivity and potency compared to previous antagonists provided the scientific community with a powerful tool to investigate the multifaceted roles of the GABA-A receptor. From elucidating fundamental synaptic mechanisms to its use in models of neurological and psychiatric disorders, SR-95531 remains a vital component of the modern neuroscientist's toolkit, a testament to the value of targeted drug discovery and rigorous pharmacological investigation.

References

- Chambon, J. P., Feltz, P., Heaulme, M., Restle, S., Schlichter, R., Biziere, K., & Wermuth, C. G. (1985). SR 95531: a new, potent and selective GABA-A receptor antagonist. British journal of pharmacology, 86(Suppl), 731P.

- Heaulme, M., Chambon, J. P., Leyris, R., Wermuth, C. G., & Biziere, K. (1986). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain Research, 384(2), 224-231.

-

Heaulme, M., Chambon, J. P., Leyris, R., Wermuth, C. G., & Biziere, K. (1987). Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes. Journal of Neurochemistry, 48(6), 1677–1686. [Link]

-

Iqbal, F., Ellwood, R., Mortensen, M., Smart, T. G., & Baker, J. R. (2011). Synthesis and evaluation of highly potent GABA(A) receptor antagonists based on gabazine (SR-95531). Bioorganic & medicinal chemistry letters, 21(14), 4252–4254. [Link]

Sources

Understanding Gabazine's Role in Synaptic Inhibition: A Technical Guide for Researchers

This guide provides an in-depth exploration of Gabazine (SR-95531), a pivotal tool in neuroscience for the selective and competitive antagonism of GABA-A receptors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a foundational understanding of Gabazine's mechanism, its application in dissecting neural circuits, and the critical considerations for ensuring data integrity.

The Bedrock of Inhibition: The GABAergic Synapse and GABA-A Receptors

In the mammalian central nervous system, the delicate balance between excitation and inhibition is paramount for proper neuronal communication and information processing. The primary mediator of fast synaptic inhibition is γ-aminobutyric acid (GABA).[1] Upon release from a presynaptic terminal, GABA binds to postsynaptic GABA-A receptors, which are ligand-gated ion channels.[2] This binding event triggers the opening of an intrinsic chloride (Cl⁻) channel, leading to an influx of negatively charged chloride ions. The resulting hyperpolarization of the postsynaptic membrane moves the neuron's membrane potential further away from the threshold for firing an action potential, thus exerting an inhibitory effect.[3][4]

GABA-A receptors are heteropentameric structures assembled from a diverse array of subunits (e.g., α, β, γ).[2] This subunit diversity gives rise to a vast number of receptor subtypes with distinct pharmacological properties and physiological roles, making them key targets for a wide range of therapeutic drugs, including benzodiazepines and barbiturates.[5][6][7]

Gabazine: A High-Fidelity Tool for Silencing Inhibition

Gabazine, also known as SR-95531, is a synthetic pyridazinyl derivative that serves as a potent and selective competitive antagonist of the GABA-A receptor.[8] Its utility in research stems from its precise mechanism of action and high specificity.

Mechanism of Action: Competitive Antagonism

Unlike non-competitive antagonists that may block the ion channel pore, Gabazine binds directly to the GABA recognition site on the GABA-A receptor.[3][4][8] This is the same site where the endogenous ligand, GABA, binds. By occupying this orthosteric site, Gabazine physically prevents GABA from binding and activating the receptor.[8] This competitive inhibition effectively blocks the GABA-induced chloride current, thereby reducing or eliminating fast synaptic inhibition.[9]

The competitive nature of Gabazine's antagonism is a critical feature. The degree of inhibition is dependent on the relative concentrations of Gabazine and GABA. This characteristic can be leveraged in experimental designs to titrate the level of inhibition.

Caption: Workflow for isolating EPSCs using Gabazine in brain slice electrophysiology.

Step-by-Step Protocol for Brain Slice Electrophysiology

The following is a generalized protocol for using Gabazine to block IPSCs in acute brain slices. Specific parameters may need to be optimized for the brain region and neuron type under investigation.

1. Preparation of Solutions:

- Artificial Cerebrospinal Fluid (aCSF): Prepare and bubble with 95% O₂ / 5% CO₂ for at least 30 minutes prior to use. The composition should be optimized for the specific preparation.

- Gabazine Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of Gabazine in a suitable solvent, such as water or DMSO. [10]Store aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles. [11][12] 2. Brain Slice Preparation:

- Prepare acute brain slices (typically 250-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF. [13] * Allow slices to recover in oxygenated aCSF at room temperature for at least one hour before recording. [14][15] 3. Electrophysiological Recording:

- Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. [16] * Establish a whole-cell patch-clamp recording from a target neuron.

- Record baseline synaptic activity. At a holding potential between the reversal potentials for excitation and inhibition (e.g., -70 mV for isolating EPSCs), both inward EPSCs and outward IPSCs may be observed. [17] 4. Application of Gabazine:

- Dilute the Gabazine stock solution into the aCSF to the final desired working concentration. A common starting concentration is 10-20 µM, which is generally sufficient to completely block GABA-A receptor-mediated currents. [9][10][18] * Switch the perfusion to the Gabazine-containing aCSF. Allow sufficient time for the drug to equilibrate in the slice and block the receptors (typically 5-10 minutes).

5. Data Acquisition and Verification:

- Record synaptic activity in the presence of Gabazine. A successful blockade of GABAergic inhibition will be evident by the disappearance of spontaneous and evoked IPSCs. [9][17][18] * (Optional) To confirm the reversibility of the block, perfuse the slice with drug-free aCSF (washout).

| Parameter | Recommended Range | Rationale |

| Gabazine Concentration | 5 - 50 µM | Balances complete blockade of GABA-A receptors with minimizing potential off-target effects. 10-20 µM is effective for most applications. [9][10] |

| Application Method | Bath Perfusion | Ensures even and stable drug concentration throughout the brain slice. |

| Solvent for Stock | Water or DMSO | Gabazine is soluble in both. Ensure the final concentration of DMSO is low (<0.1%) to avoid solvent effects. |

| Equilibration Time | 5 - 10 minutes | Allows for diffusion of the drug into the tissue and complete binding to the receptors. |

Data Interpretation and Ensuring Trustworthiness

While Gabazine is a reliable tool, rigorous experimental design and careful data interpretation are essential for trustworthy results.

Validating the Blockade

The most direct way to validate the effect of Gabazine is to observe the elimination of IPSCs. This can be done by:

-

Recording spontaneous IPSCs (sIPSCs): In the absence of stimulation, the spontaneous release of GABA generates sIPSCs. These should be abolished by Gabazine. [18]* Evoking IPSCs: Electrical stimulation of inhibitory interneurons or afferent pathways will evoke IPSCs that are sensitive to Gabazine. [9]

Potential Pitfalls and Considerations

-

Incomplete Blockade: Insufficient concentration or equilibration time can lead to a partial block, confounding the interpretation of results.

-

Tonic Inhibition: While Gabazine is highly effective against phasic (synaptic) inhibition, some forms of tonic inhibition mediated by extrasynaptic GABA-A receptors can be less sensitive. [3][4]* Network Effects: Blocking inhibition can lead to widespread disinhibition of the neuronal network, potentially inducing epileptiform activity. [19]This can alter the baseline state of the circuit under investigation.

-

Off-Target Effects: Although more selective than bicuculline, at high concentrations, potential off-target effects should be considered. [12]

Caption: A decision tree for troubleshooting incomplete blockade of IPSCs with Gabazine.

Conclusion

Gabazine is an indispensable pharmacological tool for the precise dissection of neural circuitry. Its potent, selective, and competitive antagonism of GABA-A receptors allows researchers to effectively silence fast synaptic inhibition, thereby isolating excitatory transmission and probing the functional roles of inhibitory networks. By understanding its mechanism of action, adhering to rigorous experimental protocols, and being mindful of potential confounding factors, researchers can leverage Gabazine to generate high-fidelity data and advance our understanding of the brain's complex inhibitory landscape.

References

- Current time inform

-

Gabazine. Wikipedia. [Link]

-

Gabazine. Grokipedia. [Link]

-

Gabazine. chemeurope.com. [Link]

-

Bicuculline and gabazine block responses to GABA, pentobarbital, and alphaxalone. ResearchGate. [Link]

-

Ueno, S., Bracamontes, J., Zorumski, C., Weiss, D. S., & Steinbach, J. H. (1997). Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor. The Journal of Neuroscience, 17(2), 625–634. [Link]

-

Bicuculline and gabazine abolish GABA-evoked currents recorded from pyramidal neurons. ResearchGate. [Link]

-

Gao, F., & Shen, W. (2010). Characterization of spontaneous inhibitory postsynaptic currents in cultured rat retinal amacrine cells. Neuroscience Letters, 469(1), 139-143. [Link]

-

Ueno, S., Bracamontes, J., Zorumski, C., Weiss, D. S., & Steinbach, J. H. (1997). Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor. The Journal of Neuroscience, 17(2), 625–634. [Link]

-

Gabazine (SR95531) | GABAA Antagonist (Japanese). MedchemExpress.com. [Link]

-

Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. Journal of Biomolecular Screening, 13(1), 15-25. [Link]

-

Johnston, G. A. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British Journal of Pharmacology, 169(2), 328–336. [Link]

-

Simultaneous recordings of GABA inhibitory (IPSCs) and glutamate excitatory postsynaptic currents (EPSCs) in MNCs. ResearchGate. [Link]

-

Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. ResearchGate. [Link]

-

Whole-cell patch-clamp electrophysiology studies of α 4 β 1 δ receptors. ResearchGate. [Link]

-

Inhibitory postsynaptic potentials (IPSPs) and currents (IPSCs) in SPNs evoked by optogenetic stimulation of striatal interneurons. ResearchGate. [Link]

-

Sergeeva, O. A., Kletke, O., & Haas, H. L. (2005). Pharmacological Properties of GABAA Receptors in Rat Hypothalamic Neurons Expressing the ϵ-Subunit. The Journal of Neuroscience, 25(36), 8233–8243. [Link]

-

Behrens, C. J., van den Boom, L. P., & Heinemann, U. (2007). Effects of the GABA(A) receptor antagonists bicuculline and gabazine on stimulus-induced sharp wave-ripple complexes in adult rat hippocampus in vitro. The European Journal of Neuroscience, 25(7), 2170–2181. [Link]

-

Kurt, S., As-ad, W., & Ewert, M. (2006). Differential effects of iontophoretic in vivo application of the GABA(A)-antagonists bicuculline and gabazine in sensory cortex. Hearing Research, 212(1-2), 179-188. [Link]

-

Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 123(5), 655–665. [Link]

-

GABAA receptor. Wikipedia. [Link]

-

Volgin, D. V., & Kubin, L. (2007). Regionally selective effects of GABA on hypothalamic GABAA receptor mRNA in vitro. Biochemical and Biophysical Research Communications, 353(3), 726–732. [Link]

-

Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons. The Journal of Neuroscience, 14(8), 4851-4865. [Link]

-

GABA Inhibitors. StatPearls - NCBI Bookshelf. [Link]

-

Aiba, I., & Shuttleworth, C. W. (2014). Characterization of Inhibitory GABA-A Receptor Activation during Spreading Depolarization in Brain Slice. PLOS ONE, 9(7), e102353. [Link]

-

GABAA-receptor Subtypes: Clinical Efficacy and Selectivity of Benzodiazepine Site Ligands. ResearchGate. [Link]

-

Pérez-González, D., Malmierca, E. V., & Covey, E. (2012). GABAA-Mediated Inhibition Modulates Stimulus-Specific Adaptation in the Inferior Colliculus. PLOS ONE, 7(3), e34297. [Link]

-

GABAA/Bz receptor subtypes as targets for selective drugs. Current Medicinal Chemistry, 14(25), 2682-2689. [Link]

-

Kasaragod, V. B., Vaid, T. M., & Aricescu, A. R. (2023). The molecular basis of drug selectivity for α5 subunit-containing GABAA receptors. Nature Communications, 14(1), 6902. [Link]

-

Takkala, P., Hämäläinen, M. M., & Taira, T. (2015). Transient, activity dependent inhibition of transmitter release from low threshold afferents mediated by GABAA receptors in spinal cord lamina III/IV. PLOS ONE, 10(10), e0139898. [Link]

-

Brain slice electrophysiology video protocol. YouTube. [Link]

-

Atallah, B. V., Bruns, W., Carandini, M., & Scanziani, M. (2012). GABAA Inhibition Controls Response Gain in Visual Cortex. The Journal of Neuroscience, 32(16), 5521–5531. [Link]

-

Effects of striatal GABAA-receptor blockade on striatal and cortical activity in monkeys. Journal of Neurophysiology, 94(4), 2649-2658. [Link]

-

Rueda-Orozco, P. E., Montes-Rodríguez, C. J., & Saggau, P. (2008). Vesicular GABA release delays the onset of the Purkinje cell terminal depolarization without affecting tissue swelling in cerebellar slices during simulated ischemia. Journal of Neurophysiology, 100(4), 2267–2277. [Link]

-

D'Andola, M., Rebollo, B., Gámez-Díaz, L., & Sanchez-Vives, M. V. (2021). Impact of GABAA and GABAB Inhibition on Cortical Dynamics and Perturbational Complexity during Synchronous and Desynchronized States. The Journal of Neuroscience, 41(23), 5129–5144. [Link]

-

Perumal, M. B., & Wall, N. R. (2022). A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices. STAR Protocols, 3(1), 101073. [Link]

-

A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. Precisionary Instruments. [Link]

Sources

- 1. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gabazine - Wikipedia [en.wikipedia.org]

- 4. Gabazine [chemeurope.com]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. SR 95531 hydrobromide (Gabazine) | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 10. hellobio.com [hellobio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. SR95531 (Gabazine) [sigmaaldrich.com]

- 13. precisionary.com [precisionary.com]

- 14. m.youtube.com [m.youtube.com]

- 15. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vesicular GABA release delays the onset of the Purkinje cell terminal depolarization without affecting tissue swelling in cerebellar slices during simulated ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of spontaneous inhibitory postsynaptic currents in cultured rat retinal amacrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of the GABA(A) receptor antagonists bicuculline and gabazine on stimulus-induced sharp wave-ripple complexes in adult rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Gabazine Hydrochloride: Properties, Mechanism, and Application

This guide provides an in-depth exploration of Gabazine (SR-95531) hydrochloride, a pivotal tool in neuroscience research. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explain the causality behind its use, ensuring a robust understanding of its application in experimental design.

Introduction: The Role of Gabazine in Neuroscience

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is predominantly mediated by the GABA type A (GABAA) receptor, a ligand-gated ion channel that, upon activation, permits the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.

Understanding the precise role of GABAergic inhibition is fundamental to neuroscience. To dissect its contribution to neural circuits, researchers require tools that can selectively and reliably block this inhibition. Gabazine, also known as SR-95531, has emerged as a gold-standard antagonist for this purpose. It is a potent, selective, and competitive antagonist of the GABAA receptor, making it an indispensable pharmacological agent for isolating and studying excitatory neurotransmission and the functional consequences of disinhibition.[1][2] This guide details its core properties, mechanism of action, and practical applications.

Core Physicochemical Properties

The reliability of any experimental result begins with a thorough understanding of the reagent's physical and chemical characteristics. Mishandling due to improper storage or dissolution can lead to inaccurate concentrations and compromised data. The properties of Gabazine hydrobromide, which is commonly used interchangeably with the hydrochloride salt, are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 6-Imino-3-(4-methoxyphenyl)-1(6H)-pyridazinebutanoic acid hydrobromide | [3] |

| Synonyms | SR-95531, GBZ | [1][3] |

| CAS Number | 104104-50-9 | [4][5] |

| Molecular Formula | C₁₅H₁₇N₃O₃ · HBr | [3][5] |

| Molecular Weight | 368.23 g/mol | [3][4][5] |

| Appearance | White to pale yellow solid | [3][6] |

| Purity | Typically >98% (HPLC) | |

| Storage (Solid) | Store at room temperature or 2-8°C, sealed away from moisture. | [4] |

| Storage (Solutions) | Prepare fresh. If storage is necessary, aliquot and store at -20°C for up to one month or -80°C for up to two years. Avoid repeated freeze-thaw cycles. | [2][7] |

Solubility Profile

Proper dissolution is critical for accurate dosing in both in vitro and in vivo experiments.

| Solvent | Concentration | Notes | Source(s) |

| Water | 25 mM | May require sonication to fully dissolve. | [3][7] |

| DMSO | ≥75-100 mM | Use freshly opened DMSO as it is hygroscopic. | [2][4][7] |

| PBS (pH 7.2) | 7.14 mg/mL (~19.4 mM) | Requires sonication and warming to 60°C for complete dissolution. | [4] |

Expert Tip: For electrophysiology, preparing a concentrated stock solution (e.g., 10-25 mM) in water or DMSO is common practice. This stock is then diluted to the final working concentration in the artificial cerebrospinal fluid (aCSF) on the day of the experiment. Ensure the final DMSO concentration in the working solution is minimal (typically <0.1%) to avoid off-target effects.

Mechanism of Action: Competitive and Allosteric Inhibition

Gabazine exerts its effect by directly interacting with the GABAA receptor. Its mechanism is multifaceted, involving both competitive antagonism and allosteric modulation.

Competitive Antagonism: The primary mechanism of Gabazine is its function as a competitive antagonist at the GABA binding site on the GABAA receptor.[2][4][7] It binds directly to the same recognition site as GABA, thereby physically preventing the endogenous ligand from activating the receptor. This blockade inhibits the conformational change required to open the integrated chloride channel, thus preventing neuronal inhibition.[1][8]

Allosteric Inhibition: Beyond simple competition, Gabazine also acts as an allosteric inhibitor of channel opening.[1][9] This means that even when other agents like barbiturates or neurosteroids bind to their own distinct sites on the receptor to promote channel opening, Gabazine's presence at the GABA site can still prevent the channel from gating effectively.[9] This makes it a robust blocker, less susceptible to being overcome by other allosteric modulators.

Potency and Selectivity: Gabazine is highly potent, with reported IC₅₀ values of approximately 0.2 µM and Kᵢ values ranging from 74-150 nM for displacing GABA.[4][10][11] It is more potent than another commonly used antagonist, bicuculline.[4] While highly selective for GABAA receptors, it has been shown to block glycine receptors at much higher concentrations (Kₑ = 190 µM), a factor to consider in experimental design.

The diagram below illustrates the competitive interaction at the GABAA receptor.

Caption: Competitive antagonism at the GABAA receptor.

Experimental Application: Isolating Synaptic Currents

A primary use of Gabazine is in whole-cell voltage-clamp electrophysiology to pharmacologically isolate specific synaptic currents. By blocking fast inhibitory postsynaptic currents (IPSCs) mediated by GABAA receptors, one can study excitatory postsynaptic currents (EPSCs) in isolation.

Protocol: Blocking IPSCs in Brain Slices

This protocol outlines the use of Gabazine to record NMDA and AMPA receptor-mediated EPSCs from a neuron in an acute brain slice preparation.

1. Stock Solution Preparation:

- Weigh the appropriate amount of Gabazine hydrobromide powder.

- Dissolve in sterile, deionized water to create a 10 mM stock solution. For example, dissolve 3.68 mg of Gabazine in 1 mL of water.

- Vortex or sonicate gently until fully dissolved.

- Aliquot into smaller volumes (e.g., 20 µL) and store at -20°C.

2. Brain Slice Preparation:

- Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated cutting solution.

- Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature.

3. Electrophysiological Recording:

- Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.

- Establish a whole-cell voltage-clamp recording from a target neuron. Use a cesium-based internal solution to block potassium currents and improve the voltage clamp.

- Hold the neuron at a voltage where both AMPA and NMDA receptor currents can be observed (e.g., -70 mV to observe AMPA currents, +40 mV to observe NMDA currents and relieve the Mg²⁺ block).

4. Baseline Recording and Gabazine Application:

- Place a stimulating electrode to evoke synaptic responses.

- Record stable baseline synaptic currents for 5-10 minutes. These responses will be a composite of both EPSCs and IPSCs.

- Prepare the working solution of Gabazine by diluting the 10 mM stock into the aCSF to a final concentration of 10-20 µM.[3]

- Switch the perfusion to the Gabazine-containing aCSF.

5. Data Acquisition:

- Allow 5-10 minutes for the drug to fully perfuse the chamber and block the GABAA receptors.

- The outward IPSCs (when holding at -70 mV with a low chloride internal) or inward IPSCs (with a high chloride internal) should be completely abolished, isolating the EPSCs.

- Proceed with the experimental protocol to study the properties of the isolated excitatory currents.

The workflow for this experimental procedure is visualized below.

Caption: Workflow for isolating EPSCs using Gabazine.

Trustworthiness and Causality: Why Choose Gabazine?

-

Expertise & Causality: Gabazine is chosen over other antagonists like picrotoxin because it acts at the neurotransmitter binding site, providing a more direct and specific block of GABA-mediated activation. Picrotoxin is a non-competitive channel blocker, which can be less specific and its blocking kinetics can complicate analysis. Gabazine's competitive nature ensures that the observed effects are directly due to the prevention of GABA binding.

-

Self-Validating System: A well-designed experiment includes its own controls. The complete abolition of IPSCs upon Gabazine application serves as an internal validation that the drug is active and that the recorded inhibitory currents were indeed mediated by GABAA receptors. A subsequent washout of Gabazine, leading to the return of IPSCs, would further validate the specificity of the effect.

Conclusion

Gabazine hydrochloride is a cornerstone of modern neuroscience research. Its high potency, selectivity, and well-characterized mechanism of action as a competitive GABAA receptor antagonist make it an unparalleled tool for dissecting the complexities of synaptic transmission. By providing a reliable method to silence inhibitory circuits, Gabazine enables researchers to probe the function of excitatory systems and understand the delicate balance that governs neural network activity. A thorough understanding of its properties and correct application, as detailed in this guide, is essential for generating robust and reproducible data.

References

-

Ueno, S., Bracamontes, J., Zorumski, C., Weiss, D. S., & Steinbach, J. H. (1997). Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor. Journal of Neuroscience, 17(2), 625–634. [Link]

-

Wikipedia. (n.d.). Gabazine. [Link]

-

chemeurope.com. (n.d.). Gabazine. [Link]

-

Ueno, S., et al. (1997). Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor. PMC - NIH. [Link]

-

PubChem - NIH. (n.d.). Gabazine. [Link]

-

Heaulme, M., Chambon, J. P., Leyris, R., et al. (1986). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain Research, 384(2), 224-231. [Link]

-

Wlodarczyk, A. I., et al. (2013). GABA-Independent GABAA Receptor Openings Maintain Tonic Currents. PMC - NIH. [Link]

Sources

- 1. Gabazine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. hellobio.com [hellobio.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Gabazine | C15H18BrN3O3 | CID 107895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. SR 95531 hydrobromide (Gabazine) | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 8. Gabazine [chemeurope.com]

- 9. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Gabazine | GABA Receptor | TargetMol [targetmol.com]

SR-95531 (Gabazine): A Comprehensive Technical Guide for Neuroscience Researchers

This guide provides an in-depth exploration of SR-95531, more commonly known as Gabazine, a pivotal tool in the field of neuroscience. We will delve into its molecular characteristics, its primary function as a potent and selective GABAA receptor antagonist, and its practical applications in both in vitro and in vivo experimental paradigms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of SR-95531 to leverage its capabilities in their scientific inquiries.

Molecular Profile and Synthesis of SR-95531

SR-95531 is a synthetic derivative of γ-aminobutyric acid (GABA) and is distinguished by its pyridazine structure.[1] This structural modification is key to its antagonistic properties at the GABAA receptor.

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-carboxypropyl)-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-iminium bromide | [2] |

| Common Name | Gabazine | [2] |

| CAS Number | 104104-50-9 | [2] |

| Molecular Formula | C₁₅H₁₈BrN₃O₃ | [2] |

| Molecular Weight | 368.23 g/mol | [2] |

| Form | Solid, white powder | [3] |

| Solubility | Water: 25 mM, DMSO: 100 mM | [4] |

| SMILES String | [Br-].C(=O)(O)CCCN1N=C(C=CC1=[NH2+])C1=CC=C(C=C1)OC | [2] |

| InChI Key | GFZHNFOGCMEYTA-UHFFFAOYSA-N | [2] |

Synthesis Pathway: A Microwave-Assisted Approach

The synthesis of SR-95531 can be efficiently achieved through a four-step microwave-assisted protocol. This method offers significant advantages over traditional heating methods, including reduced reaction times and often higher yields. The key transformations involve a sequential amination, Suzuki coupling, and alkylation.

A generalized workflow for this synthesis is outlined below. For detailed experimental procedures, including reagent quantities and reaction conditions, consulting the primary literature is recommended.

Functional Profile: A Selective GABAA Receptor Antagonist

SR-95531's primary mechanism of action is as a selective and competitive antagonist of the GABAA receptor.[4] It exerts its effect by binding to the GABA recognition site on the receptor-channel complex, thereby preventing the binding of GABA and the subsequent opening of the chloride ion channel.[2] This action effectively reduces GABA-mediated synaptic inhibition.

Mechanism of Action

The binding of SR-95531 to the GABAA receptor is a competitive interaction, meaning it directly competes with GABA for the same binding site. This contrasts with non-competitive antagonists that bind to a different, allosteric site on the receptor. The net effect of SR-95531 binding is the inhibition of chloride ion (Cl⁻) flux across the neuronal membrane, which prevents the hyperpolarization typically induced by GABA. While it is a potent antagonist of GABA-induced currents, it has little effect on currents induced by pentobarbitone.[4]

Binding Affinity and Selectivity

SR-95531 exhibits high affinity for GABAA receptors, although the precise values can vary depending on the experimental conditions and the specific receptor subunit composition. It is generally more potent than the classical GABAA antagonist, bicuculline.[5]

| Parameter | Value | Receptor/Tissue Source | Source(s) |

| Ki | 150 nM | [³H]-GABA displacement in rat brain membranes | [6] |

| IC₅₀ | ~0.2 µM | GABA receptor | [7] |

| IC₅₀ | 0.89 ± 0.11 µM | Inhibition of muscimol-stimulated chloride uptake | [5] |

| IC₅₀ | 0.81 ± 0.12 µM | Inhibition of pentobarbital-stimulated chloride uptake | [5] |

It is important to note that the GABAA receptor is a pentameric ligand-gated ion channel with a wide diversity of subunit compositions (e.g., α, β, γ, δ, ε, θ, π, and ρ). The affinity and efficacy of SR-95531 can differ between these various isoforms. For instance, studies have shown that tonic (extrasynaptic) inhibition, often mediated by δ-subunit containing receptors, is relatively insensitive to lower concentrations of gabazine.[8]

Experimental Applications and Protocols

SR-95531 is a cornerstone tool for dissecting the role of GABAergic inhibition in neural circuits. Its applications span from single-channel recordings to complex behavioral studies.

In Vitro Electrophysiology: Isolating Excitatory Currents

A primary application of SR-95531 in in vitro electrophysiology, particularly in whole-cell patch-clamp recordings, is to block inhibitory postsynaptic currents (IPSCs) mediated by GABAA receptors. This allows for the isolation and study of excitatory postsynaptic currents (EPSCs).

Exemplar Protocol: Whole-Cell Voltage-Clamp Recording of EPSCs

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampus, cortex) from the animal model of choice according to standard laboratory procedures.

-

Recording Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose, 2 CaCl₂, and 1 MgCl₂. Continuously bubble with 95% O₂/5% CO₂.

-

Internal Solution (for patch pipette): Containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 QX-314, 4 Mg-ATP, and 0.4 Na-GTP. The pH should be adjusted to 7.2-7.3 with CsOH.

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on the neuron of interest.

-

Voltage-clamp the neuron at the reversal potential for GABAA receptor-mediated currents (typically around -70 mV with a low chloride internal solution) to minimize their contribution.

-